N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine
CAS No.: 918898-33-6
Cat. No.: VC16938941
Molecular Formula: C11H18N2OS
Molecular Weight: 226.34 g/mol
* For research use only. Not for human or veterinary use.
![N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine - 918898-33-6](/images/structure/VC16938941.png)
Specification
CAS No. | 918898-33-6 |
---|---|
Molecular Formula | C11H18N2OS |
Molecular Weight | 226.34 g/mol |
IUPAC Name | N-[1-[propan-2-yl(thiophen-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine |
Standard InChI | InChI=1S/C11H18N2OS/c1-9(2)13(7-10(3)12-14)8-11-5-4-6-15-11/h4-6,9,14H,7-8H2,1-3H3 |
Standard InChI Key | YXQZVUHLDDAHRH-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N(CC1=CC=CS1)CC(=NO)C |
Introduction
Molecular Structure and Electronic Configuration
IUPAC Nomenclature and Structural Features
The systematic name N-(1-{(propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine reflects its intricate connectivity. The core structure consists of a hydroxylamine group (-NH-OH) bonded to a propan-2-ylidene fragment (CH3-C(=N-)-CH3), which is further substituted with a thiophen-2-ylmethyl moiety (C4H3S-CH2-). The thiophene ring, a five-membered aromatic system containing one sulfur atom, introduces electron-rich regions that influence the compound’s reactivity and intermolecular interactions .
Table 1: Key Molecular Properties of Structural Analogs
The sulfur atom in the thiophene ring contributes to increased lipophilicity compared to pyridine-based analogs, as evidenced by the higher LogP values of thiophene derivatives . This property enhances membrane permeability, a critical factor in drug design.
Spectroscopic and Computational Characterization
While experimental spectral data for the target compound is unavailable, density functional theory (DFT) calculations on analogous thiophene-containing Schiff bases predict strong absorption in the ultraviolet-visible (UV-Vis) range (λmax ≈ 280–320 nm) due to π→π* transitions within the conjugated system . Nuclear magnetic resonance (NMR) spectroscopy of similar compounds reveals distinct signals for the imine proton (δ 8.2–8.5 ppm) and thiophene protons (δ 6.8–7.4 ppm) . The hydroxylamine proton typically appears as a broad singlet near δ 5.0 ppm in DMSO-d6 .
Synthetic Strategies and Reaction Mechanisms
Retrosynthetic Analysis
The compound can be synthesized via a multistep sequence:
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Formation of the Imine Core: Condensation of hydroxylamine with a β-diketone precursor, such as 1-(propan-2-ylamino)propan-2-one, under acidic conditions yields the propan-2-ylidene hydroxylamine intermediate .
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Introduction of the Thiophene Substituent: Alkylation of the secondary amine with 2-(chloromethyl)thiophene in the presence of a base like potassium carbonate installs the thiophen-2-ylmethyl group .
Optimization Challenges
Key challenges include:
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Steric Hindrance: Bulky substituents on the imine nitrogen may slow alkylation kinetics, necessitating elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs) .
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Oxidation Sensitivity: The hydroxylamine group is prone to oxidation, requiring inert atmosphere conditions (N2/Ar) and antioxidants like BHT (butylated hydroxytoluene) .
Computational Modeling and Drug Design
Molecular Docking Insights
Docking simulations of thiophene derivatives into the S. aureus dihydrofolate reductase (DHFR) active site reveal favorable binding energies (−9.2 kcal/mol), driven by π–π stacking with Phe92 and hydrogen bonding with Thr121 . The target compound’s hydroxylamine group may form additional hydrogen bonds with Asp27, enhancing inhibitory potency.
ADMET Predictions
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Absorption: High gastrointestinal absorption (HIA >90%) predicted due to moderate LogP (~2.5) and polar surface area (55 Ų) .
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the thiophene ring, potentially generating sulfoxide metabolites .
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Excretion: Renal clearance predominates, with a predicted total clearance of 0.3 mL/min/kg .
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